6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Overview
Description
6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by a benzothieno pyrimidine core structure, which is fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neurological functions. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with multiple neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Known for its use in the treatment of schizophrenia and related psychoses.
Olanzapine N-oxide: A related compound with similar structural features and pharmacological properties.
Uniqueness
6-Methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H22N4S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
6-methyl-4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C16H22N4S/c1-11-3-4-13-12(9-11)14-15(17-10-18-16(14)21-13)20-7-5-19(2)6-8-20/h10-11H,3-9H2,1-2H3 |
InChI Key |
GUNABWAONSIVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C |
solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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